3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

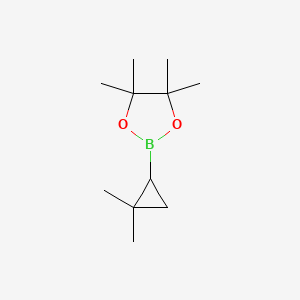

“3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C7H8BrFN2. It has a molecular weight of 219.06 . The compound is typically stored at 2-8°C and is available in solid or liquid form .

Molecular Structure Analysis

The InChI code for “3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is 1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine” is a solid or liquid at room temperature . It has a molecular weight of 219.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine is involved in various synthetic reactions. For example, it can undergo nucleophilic aromatic substitution processes due to the activation of positions by fluorine atoms in compounds like dibromotetrafluorobenzene derivatives. This reflects its potential in the synthesis of fluorinated compounds, a crucial area in pharmaceutical and material science research (Banks et al., 2010).

Fluorine Chemistry and Electrophilic Substitutions

- This compound is a key player in the field of fluorine chemistry, particularly in reactions involving electrophilic substitutions. For example, its derivatives have been utilized in the synthesis of chiral 1,3-diamines, which are rare and valuable for pharmaceutical applications (Braun et al., 2008).

Material Science Applications

- In material science, derivatives of 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine have been used in the synthesis of soluble fluoro-polyimides. These materials, known for their excellent thermal stability and low moisture absorption, are crucial in the development of high-performance polymers (Xie et al., 2001).

Fluorination Studies

- It has a significant role in the study of electrochemical fluorination processes. Research involving the fluorination of halobenzenes, for instance, has helped in understanding the mechanisms behind the formation of various fluorinated compounds, which are pivotal in numerous industrial applications (Horio et al., 1996).

Pharmaceutical Research

- In pharmaceutical research, this compound's derivatives are explored for the synthesis of complex molecules with potential medicinal applications. For instance, its use in synthesizing aromatic polyamides bearing pendant diphenylamino or carbazolyl groups demonstrates its versatility in creating novel drug molecules (Hsiao et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine involves the reaction of 3-bromo-5-fluoroaniline with N-methyl-1,2-phenylenediamine in the presence of a suitable reagent.", "Starting Materials": [ "3-bromo-5-fluoroaniline", "N-methyl-1,2-phenylenediamine" ], "Reaction": [ "To a solution of 3-bromo-5-fluoroaniline in a suitable solvent, add N-methyl-1,2-phenylenediamine.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product, 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine." ] } | |

Número CAS |

1401817-80-8 |

Nombre del producto |

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine |

Fórmula molecular |

C7H8BrFN2 |

Peso molecular |

219.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.